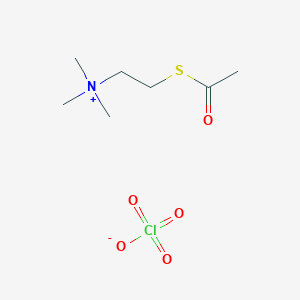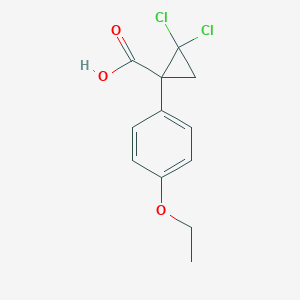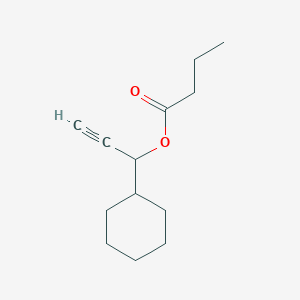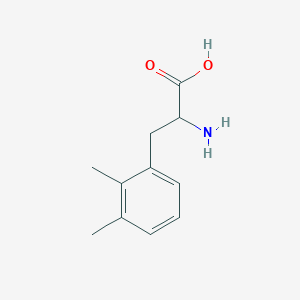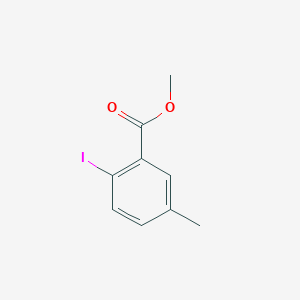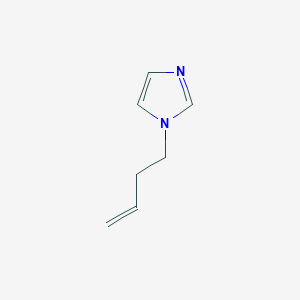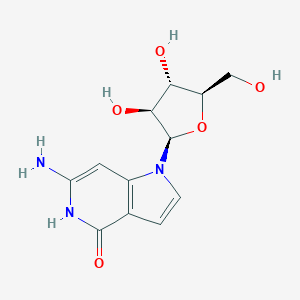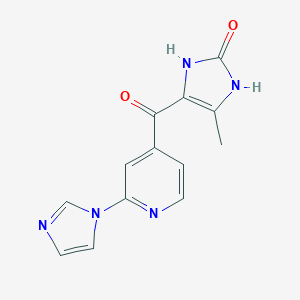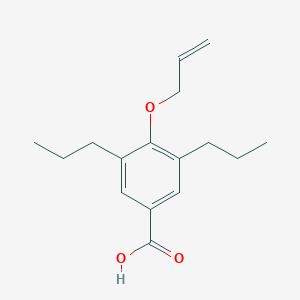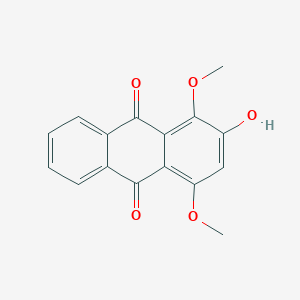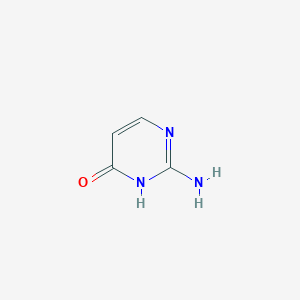![molecular formula C6H7N5 B010285 3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 19801-82-2](/img/structure/B10285.png)
3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine, commonly known as MPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. MPT is a cyclic triazine derivative that has a broad range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用機序
The exact mechanism of action of MPT is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. MPT has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. MPT also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle.
生化学的および生理学的効果
MPT has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. MPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation in the body. MPT also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
実験室実験の利点と制限
One of the main advantages of using MPT in lab experiments is its broad range of biological activities, making it a versatile compound for studying various biological processes. MPT is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MPT in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of MPT. One of the most promising areas of research is the development of MPT-based drugs for the treatment of cancer and viral infections. Further studies are also needed to elucidate the exact mechanism of action of MPT and its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more efficient synthesis methods for MPT could pave the way for its commercial production and wider use in various industries.
Conclusion:
In conclusion, MPT is a heterocyclic compound that has a broad range of biological activities and potential applications in various fields of science. The synthesis of MPT can be achieved by various methods, and its mechanism of action is not fully understood. MPT exhibits several biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Finally, future directions for the research and development of MPT are promising and could lead to significant advancements in various fields of science.
合成法
The synthesis of MPT can be achieved by various methods, including the reaction of 3-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate in ethanol. Another method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate in ethanol. The yield of MPT obtained from these methods is around 40-50%.
科学的研究の応用
MPT has been extensively studied for its potential applications in various fields of science. One of the most significant applications of MPT is in the field of cancer research. MPT has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MPT works by inducing cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
MPT also exhibits antiviral activity against several viruses, including influenza A virus, human cytomegalovirus, and herpes simplex virus. MPT works by inhibiting the replication of the virus and preventing its entry into the host cell.
特性
CAS番号 |
19801-82-2 |
|---|---|
製品名 |
3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
分子式 |
C6H7N5 |
分子量 |
149.15 g/mol |
IUPAC名 |
3-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-9-5-2-7-3-8-6(5)11-10-4/h2-3H,1H3,(H,9,10)(H,7,8,11) |
InChIキー |
JRWOXQRIGMGOFM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CN=CN=C2NN1 |
正規SMILES |
CC1=NC2=CN=CN=C2NN1 |
同義語 |
Pyrimido[5,4-e]-1,2,4-triazine, 1,2-dihydro-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



